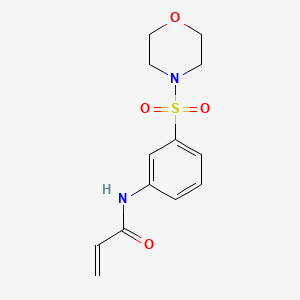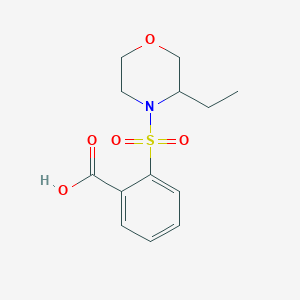
N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide, also known as NSC-743380, is a chemical compound that has gained significant attention in the scientific community due to its potential use in cancer treatment. This compound was first synthesized in 2004 by researchers at the National Cancer Institute (NCI) and has since been studied for its mechanism of action and potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide involves the inhibition of tubulin polymerization, which is necessary for cell division. By inhibiting tubulin polymerization, N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide prevents cancer cells from dividing and proliferating, ultimately leading to their death.
Biochemical and Physiological Effects
N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide has been found to have several biochemical and physiological effects. It has been shown to induce G2/M cell cycle arrest, which prevents cancer cells from dividing. In addition, it has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide is its specificity for cancer cells. It has been found to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, one limitation is its solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide. One area of research is the development of more effective methods for administering the compound in vivo. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide. Furthermore, the potential use of N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide in combination with other cancer treatments is an area of interest for future research. Overall, the study of N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide has the potential to lead to the development of new and effective treatments for cancer.
Synthesemethoden
The synthesis of N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide involves the reaction of 3-(morpholin-4-ylsulfonyl)aniline with propargyl bromide in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final compound. This method has been optimized to produce high yields of N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide with high purity.
Wissenschaftliche Forschungsanwendungen
N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. In addition, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-2-13(16)14-11-4-3-5-12(10-11)20(17,18)15-6-8-19-9-7-15/h2-5,10H,1,6-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETFJKJOGDXYHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine](/img/structure/B7556813.png)





![N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B7556850.png)



![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide](/img/structure/B7556890.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B7556894.png)

![2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7556907.png)